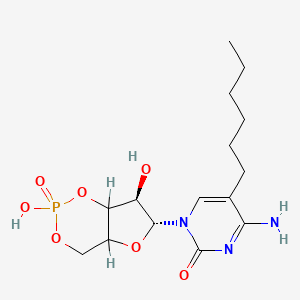
5-n-Hexylcytidine 3',5'-cyclic monophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-n-Hexylcytidine 3’,5’-cyclic monophosphate: is a cyclic nucleotide derivative of cytidine. It is characterized by the presence of a hexyl group attached to the cytidine base, forming a unique structure that plays a significant role in various biochemical processes. This compound is part of the broader family of cyclic nucleotides, which are known for their roles as second messengers in cellular signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-n-Hexylcytidine 3’,5’-cyclic monophosphate typically involves the cyclization of cytidine derivatives. The process begins with the protection of the hydroxyl groups on the cytidine molecule, followed by the introduction of the hexyl group through alkylation. The final step involves the cyclization of the nucleotide to form the cyclic monophosphate structure. This process requires specific reaction conditions, including the use of protecting groups, alkylating agents, and cyclization catalysts.
Industrial Production Methods: Industrial production of 5-n-Hexylcytidine 3’,5’-cyclic monophosphate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The production process is designed to be efficient and cost-effective, meeting the demands of various research and industrial applications.
化学反应分析
Types of Reactions: 5-n-Hexylcytidine 3’,5’-cyclic monophosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hexyl group or other functional groups can be substituted with different groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
Chemistry: In chemistry, 5-n-Hexylcytidine 3’,5’-cyclic monophosphate is used as a model compound to study the behavior of cyclic nucleotides and their interactions with other molecules. It serves as a reference for understanding the properties and reactivity of similar compounds.
Biology: In biological research, this compound is studied for its role as a second messenger in cellular signaling pathways. It helps in understanding how cells respond to external stimuli and regulate various physiological processes.
Medicine: In medicine, 5-n-Hexylcytidine 3’,5’-cyclic monophosphate is explored for its potential therapeutic applications. It may be used in drug development to target specific signaling pathways involved in diseases.
Industry: In the industrial sector, this compound is used in the development of biochemical assays and diagnostic tools. It is also employed in the production of pharmaceuticals and other biologically active compounds.
作用机制
The mechanism of action of 5-n-Hexylcytidine 3’,5’-cyclic monophosphate involves its role as a second messenger in cellular signaling pathways. It interacts with specific molecular targets, such as protein kinases and phosphodiesterases, to regulate various cellular functions. The compound binds to these targets and modulates their activity, leading to changes in gene expression, protein synthesis, and other cellular processes.
相似化合物的比较
Cytidine 3’,5’-cyclic monophosphate: A closely related compound without the hexyl group.
Adenosine 3’,5’-cyclic monophosphate: Another cyclic nucleotide with a different base.
Guanosine 3’,5’-cyclic monophosphate: A cyclic nucleotide with a guanine base.
Uniqueness: The presence of the hexyl group in 5-n-Hexylcytidine 3’,5’-cyclic monophosphate distinguishes it from other cyclic nucleotides. This structural modification can influence its interactions with molecular targets and its overall biological activity. The hexyl group may enhance the compound’s stability, solubility, and ability to penetrate cellular membranes, making it a valuable tool in research and potential therapeutic applications.
属性
CAS 编号 |
117309-93-0 |
|---|---|
分子式 |
C15H24N3O7P |
分子量 |
389.34 g/mol |
IUPAC 名称 |
4-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-hexylpyrimidin-2-one |
InChI |
InChI=1S/C15H24N3O7P/c1-2-3-4-5-6-9-7-18(15(20)17-13(9)16)14-11(19)12-10(24-14)8-23-26(21,22)25-12/h7,10-12,14,19H,2-6,8H2,1H3,(H,21,22)(H2,16,17,20)/t10?,11-,12?,14-/m1/s1 |
InChI 键 |
ODDHMSGOOBXQTJ-YFTKGUKSSA-N |
手性 SMILES |
CCCCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H](C3C(O2)COP(=O)(O3)O)O |
规范 SMILES |
CCCCCCC1=CN(C(=O)N=C1N)C2C(C3C(O2)COP(=O)(O3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12644708.png)
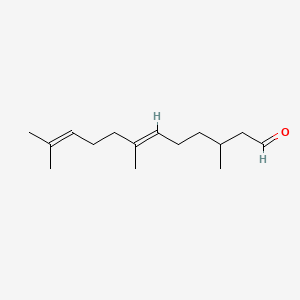



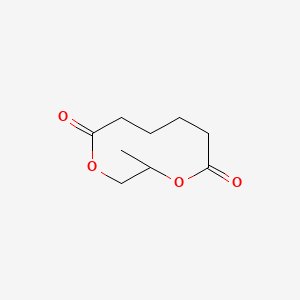
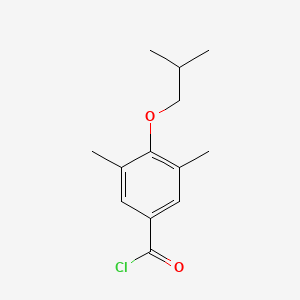
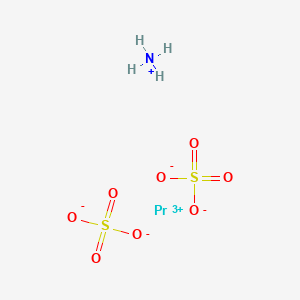


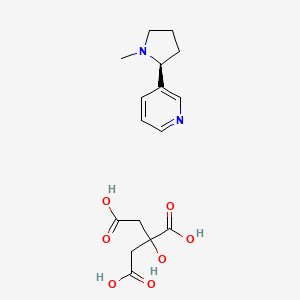
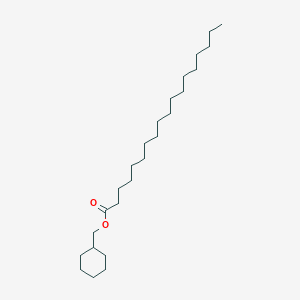
![(R)-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12644782.png)
